molecular formula C9H10N2 B1202026 (1H-Indol-3-yl)methanamine CAS No. 22259-53-6

(1H-Indol-3-yl)methanamine

Cat. No.: B1202026
CAS No.: 22259-53-6
M. Wt: 146.19 g/mol
InChI Key: JXYGLMATGAAIBU-UHFFFAOYSA-N
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Description

Indole-3-methanamine, also known as tryptamine, is a naturally occurring compound found in various plants and animals. It is a derivative of the amino acid tryptophan and is structurally characterized by an indole ring attached to an ethylamine chain. This compound is significant due to its role as a precursor to several important biomolecules, including neurotransmitters and hormones.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1H-Indol-3-yl)methanamine is involved in several biochemical reactions. It interacts with enzymes such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase, which convert it into serotonin, a crucial neurotransmitter. Additionally, this compound can be acetylated and methylated to form melatonin, a hormone that regulates sleep-wake cycles. The interactions of this compound with these enzymes are essential for maintaining normal physiological functions .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by acting as a precursor to serotonin, which binds to serotonin receptors and modulates neurotransmission. This compound also impacts gene expression and cellular metabolism by influencing the synthesis of melatonin, which has antioxidant properties and regulates circadian rhythms .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to serotonin and melatonin. Serotonin exerts its effects by binding to specific receptors on the cell surface, leading to changes in intracellular signaling pathways. Melatonin, on the other hand, binds to melatonin receptors and regulates gene expression related to circadian rhythms and antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in regulating circadian rhythms and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance mood and cognitive function by increasing serotonin levels. At high doses, it may cause adverse effects such as serotonin syndrome, characterized by excessive serotonin activity in the brain. These dosage-dependent effects highlight the importance of careful regulation of this compound levels in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from tryptophan through the action of tryptophan hydroxylase and aromatic L-amino acid decarboxylase. It can also be metabolized to form serotonin and melatonin, which are further involved in various physiological processes. The interactions of this compound with these enzymes and cofactors are crucial for maintaining metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can be converted into serotonin and melatonin. The distribution of this compound within different tissues is essential for its physiological functions .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it is converted into serotonin and melatonin. These conversions occur in specific cellular compartments, such as the endoplasmic reticulum and mitochondria. The localization of this compound within these compartments is essential for its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-3-methanamine can be synthesized through several methods. One common approach involves the reduction of indole-3-acetaldehyde using reducing agents such as sodium borohydride. Another method includes the decarboxylation of tryptophan under specific conditions .

Industrial Production Methods: In industrial settings, the production of indole-3-methanamine often involves the use of biotechnological processes, including the fermentation of tryptophan-rich substrates by specific bacterial strains. This method is preferred due to its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: Indole-3-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Indole-3-methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor to neurotransmitters such as serotonin and melatonin.

    Medicine: Research explores its potential therapeutic effects, including its role in mood regulation and sleep disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Uniqueness: Indole-3-methanamine is unique due to its role as a direct precursor to serotonin and melatonin, making it crucial for neurotransmission and hormonal regulation. Its structural simplicity and versatility in chemical reactions also distinguish it from other indole derivatives .

Properties

IUPAC Name

1H-indol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYGLMATGAAIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332897
Record name (1H-Indol-3-yl)methanamine
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Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indole-3-methanamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029740
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22259-53-6
Record name Indole-3-methanamine
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Record name 1H-Indol-3-ylmethanamine
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Record name (1H-Indol-3-yl)methanamine
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Record name 1H-indol-3-ylmethanamine
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Record name 1H-INDOL-3-YLMETHANAMINE
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Record name Indole-3-methanamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104 - 107 °C
Record name Indole-3-methanamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029740
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (100 mg) was added to a solution of 1H-indole-3-carbonitrile (100 mg) in 15 mL of 2:1 dioxane:tetrahydrofuran. The mixture was refluxed for 0.5 h, then cooled to 0 C and quenched by the sequential addition of 0.1 mL water, 0.1 mL 3 N sodium hydroxide, and 0.3 mL more water. After the mixture was stirred for 15 min at rt, the aluminum salts were removed by filtration and the solvent was evaporated to give 56 mg of C-(1H-indol-3-yl)methylamine.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of silver fluoride (AgF) in synthesizing nitrile-containing spirooxindoles from (1H-Indol-3-yl)methanamine derivatives?

A1: Silver fluoride (AgF) plays a crucial role in a novel dialkylation reaction of alkenes with this compound derivatives. [, ] AgF acts as a unique activator for the C-H bond of acetonitrile, enabling its incorporation into the spirooxindole framework. This reaction offers a highly efficient route to prepare structurally diverse spirooxindoles bearing a nitrile functionality, expanding the possibilities for further chemical modifications and potential biological applications. [, ]

Q2: Can you elaborate on the reaction mechanism and its selectivity?

A2: While the provided abstracts [, ] do not delve into the detailed mechanism, they highlight the importance of AgF in activating acetonitrile. This activation likely involves the interaction of silver with the nitrile group, enhancing the acidity of the adjacent C-H bond. Subsequent reaction with the activated alkene derived from the this compound derivative leads to the formation of the spirooxindole structure. Further research is needed to elucidate the precise mechanistic steps and factors influencing selectivity.

Q3: Are there any alternative synthetic approaches to access similar spirooxindole structures?

A3: Although the provided abstracts [, ] focus specifically on AgF-mediated dialkylation, other methods exist to synthesize spirooxindoles. These include, but are not limited to:

  • Friedel-Crafts reactions: Asymmetric Friedel-Crafts-type reactions using chiral catalysts can afford optically active spiroindolines, which can be further functionalized. []

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